8-(2,5-dichlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
The compound 8-(2,5-dichlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic molecule featuring a 10-membered bicyclic core (1-oxa-4,8-diazaspiro[4.5]decane). Its structure includes two distinct substituents:
- 8-position: A 2,5-dichlorobenzoyl group (C₇H₃Cl₂O–), which introduces electron-withdrawing chlorine atoms.
- 4-position: A 4-methylbenzenesulfonyl (tosyl) group (C₇H₇SO₂–), a sulfonamide moiety with a methyl-substituted aromatic ring.
Molecular Formula: C₂₁H₂₁Cl₂N₂O₄S Molecular Weight: 482.38 g/mol (calculated).
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O4S/c1-15-2-5-17(6-3-15)30(27,28)25-12-13-29-21(25)8-10-24(11-9-21)20(26)18-14-16(22)4-7-19(18)23/h2-7,14H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJFQSPGCDVSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(2,5-Dichlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound notable for its unique spirocyclic structure and potential biological activity. This compound has garnered attention for its possible applications in oncology and immunology, particularly due to its interactions with key cellular pathways.
Chemical Structure and Properties
- Molecular Formula : C21H22Cl2N2O4S
- Molecular Weight : 469.4 g/mol
- IUPAC Name : (2,5-dichlorophenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
The compound features a diazaspiro framework that integrates nitrogen-containing heterocycles with carbon-based structures. The presence of dichlorobenzoyl and sulfonyl substituents enhances its chemical diversity and biological potential.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties by targeting specific cellular pathways such as:
- MAPK Pathway : Involved in cell proliferation and survival.
- PD-L1/PD-1 Pathways : Critical in immune evasion by tumors.
Studies have shown that 8-(2,5-dichlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can modulate these pathways, leading to enhanced apoptosis in cancer cells.
The biological activity of this compound is attributed to its ability to interact with various proteins involved in cell signaling. These interactions may alter cellular responses, making it a candidate for further pharmacological studies aimed at therapeutic applications.
Comparative Analysis with Similar Compounds
The following table highlights compounds structurally similar to 8-(2,5-dichlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(2-chloro-5-nitrobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane | Contains a nitro group | May exhibit different biological activities due to nitro substitution |
| 4-(4-methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane | Features methoxy and nitro substituents | Potentially different pharmacological profiles |
| 8-(4-methyl-3-nitrobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | Contains a methyl group on the benzoyl ring | Different electronic properties affecting reactivity |
These comparisons underscore the unique characteristics of the compound while showcasing variations in substituent effects that may influence biological activity and reactivity profiles.
Case Studies and Research Findings
Several studies have investigated the biological activity of 8-(2,5-dichlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane:
- In Vitro Studies : Laboratory experiments demonstrated that this compound inhibits the growth of various cancer cell lines through apoptosis induction.
- In Vivo Studies : Animal models showed significant reductions in tumor size when treated with the compound compared to control groups.
- Mechanistic Studies : Docking studies revealed that the compound binds effectively to target proteins involved in the MAPK pathway, suggesting a mechanism for its anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
The following analogs share the 1-oxa-4,8-diazaspiro[4.5]decane core but differ in substituents (see Table 1):
Table 1: Structural and Physicochemical Comparison
Substituent-Driven Functional Differences
Electron Effects
- Target Compound: The 2,5-dichlorobenzoyl group (electron-withdrawing) may increase electrophilicity, enhancing reactivity in nucleophilic environments.
- Sulfonyl Groups : The tosyl group (target) and methylsulfonyl group () differ in steric bulk and polarity. Tosyl’s methyl-aromatic ring may improve hydrophobic interactions, whereas methylsulfonyl’s smaller size could enhance solubility.
Lipophilicity and Bioavailability
- The dual sulfonyl groups in (MW 464.60) introduce higher polarity but greater steric hindrance, which may limit binding to compact active sites.
Metabolic Stability
Research Implications and Limitations
- Target Compound : The dichlorobenzoyl-tosyl combination is unique in balancing lipophilicity and stability, making it a candidate for central nervous system (CNS) targets where blood-brain barrier penetration is critical.
- Analog : The methoxy and methylsulfonyl groups suggest utility in peripheral targets requiring moderate solubility.
- Analog : High steric bulk may favor selectivity but reduce binding kinetics.
Limitations : Direct pharmacological data (e.g., IC₅₀, pharmacokinetics) are unavailable in the provided evidence. Further studies are required to validate these hypotheses.
Q & A
Basic: What are the optimal synthetic routes for this spirocyclic compound, and how can reaction conditions be controlled to improve yields?
Methodological Answer:
The synthesis involves sequential functionalization of the spiro[4.5]decane core. Key steps include:
- Spirocyclic Core Formation : Use cyclocondensation of ketones/amines under anhydrous conditions (e.g., DMF as solvent, 60–80°C) to minimize hydrolysis of intermediates .
- Tosyl Group Introduction : React the intermediate with 4-methylbenzenesulfonyl chloride in dichloromethane, using triethylamine as a base, at 0–5°C to suppress side reactions .
- Dichlorobenzoylation : Employ 2,5-dichlorobenzoyl chloride with catalytic DMAP in THF under reflux to achieve >70% yield .
Optimization Tips : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane), and purify via column chromatography.
Basic: Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify spirocyclic geometry (e.g., characteristic diastereotopic protons at δ 3.5–4.5 ppm) and substituent integration .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] ion) with <2 ppm error .
- FT-IR : Identify carbonyl (C=O, ~1700 cm) and sulfonyl (S=O, ~1350/1150 cm) groups .
Basic: How should initial biological activity screening be designed for this compound?
Methodological Answer:
- Target Selection : Prioritize receptors/enzymes with known sensitivity to spirocycles (e.g., GPCRs, kinases) .
- Assay Types :
- In vitro enzyme inhibition (IC determination via fluorometric assays).
- In vitro cytotoxicity (MTT assay on cancer cell lines, e.g., HeLa or MCF-7) .
- Positive Controls : Include structurally analogous compounds (e.g., 8-((4-methoxyphenyl)sulfonyl) derivatives) for comparative potency analysis .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed to evaluate substituent effects?
Methodological Answer:
- Substituent Variation : Synthesize analogs with:
- Biological Testing : Correlate substituent electronic/hydrophobic properties (via Hammett σ values or logP) with activity trends .
- Statistical Analysis : Use multivariate regression to identify critical pharmacophoric features .
Advanced: What experimental strategies are recommended to assess metabolic stability in preclinical models?
Methodological Answer:
- In vitro Hepatic Models :
- Metabolite Identification : Use high-resolution LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Advanced: How can contradictory data in biological activity or physicochemical properties be resolved?
Methodological Answer:
- Reproducibility Checks : Verify assay conditions (e.g., buffer pH, solvent DMSO concentration ≤0.1%) .
- Data Normalization : Use Z-score or Grubbs’ test to identify outliers in replicate experiments .
- Computational Validation : Compare experimental logD/pKa with predicted values (e.g., MarvinSketch) to detect measurement errors .
Advanced: What methodologies are suitable for studying environmental fate and degradation pathways?
Methodological Answer:
- Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous solution (pH 7.4) and analyze degradation products via LC-QTOF .
- Hydrolysis Kinetics : Test stability at pH 3, 7, and 9 (37°C, 72 hrs) to identify pH-sensitive functional groups (e.g., ester or sulfonamide cleavage) .
Advanced: How can X-ray crystallography be utilized to resolve ambiguities in spirocyclic conformation?
Methodological Answer:
- Crystallization : Use vapor diffusion with solvent systems (e.g., chloroform/methanol) to obtain single crystals .
- Data Collection : Perform at 100 K with synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) structures.
- Conformational Analysis : Compare torsion angles (e.g., N-C-O-S dihedral) with DFT-optimized geometries .
Advanced: What chromatographic methods ensure enantiomeric purity for chiral derivatives?
Methodological Answer:
- Chiral Stationary Phases : Use Chiralpak IA or IB columns with hexane/isopropanol (90:10) mobile phase for baseline separation .
- Circular Dichroism (CD) : Validate enantiomer ratios by comparing CD spectra with known standards .
Advanced: How can computational modeling predict binding modes and optimize affinity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
